1-Nonyl-3-(trifluoromethyl)cycloprop-1-ene

Description

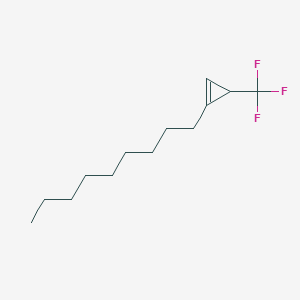

Structure

3D Structure

Properties

IUPAC Name |

1-nonyl-3-(trifluoromethyl)cyclopropene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21F3/c1-2-3-4-5-6-7-8-9-11-10-12(11)13(14,15)16/h10,12H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCVGALUQPWISE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 1 Nonyl 3 Trifluoromethyl Cycloprop 1 Ene and Analogues

Foundational Synthetic Routes to Cyclopropene (B1174273) Scaffolds

The construction of the core cyclopropene scaffold is primarily achieved through two classical approaches: the addition of carbenes or carbenoids to alkynes and elimination reactions from cyclopropane (B1198618) precursors.

A primary and widely utilized method for synthesizing cyclopropenes involves the transition-metal-catalyzed addition of carbenoids to alkynes. researchgate.net Carbenes, which are neutral, divalent carbon species, are highly reactive intermediates that can add across a carbon-carbon triple bond in a concerted fashion to form the three-membered ring. fiveable.memasterorganicchemistry.com

This process often involves the in-situ generation of a carbene, typically from a diazo compound precursor like diazomethane (B1218177) or ethyl diazoacetate, through thermal, photochemical, or catalytic decomposition. masterorganicchemistry.comnih.gov The resulting carbene then undergoes a [2+1] cycloaddition with an alkyne. researchgate.net To moderate the high reactivity of free carbenes and improve selectivity, metal carbenoids are frequently employed. These are metal-complexed carbenes, often involving metals like copper, rhodium, or zinc, which exhibit more controlled reactivity. fiveable.menih.gov The Simmons-Smith reaction, for instance, uses a zinc-copper carbenoid and is a well-established method for cyclopropanation of alkenes, with analogous principles applying to alkynes. fiveable.meyoutube.com

An alternative foundational strategy for creating the cyclopropene double bond is through 1,2-elimination reactions starting from substituted cyclopropane precursors. researchgate.net This pathway typically involves the removal of two substituents from adjacent carbon atoms of a cyclopropane ring to introduce unsaturation.

Common variations include the base-assisted 1,2-dehydrohalogenation of cyclopropyl (B3062369) halides or the 1,2-dehalogenation of di- and trihalocyclopropanes. researchgate.net For instance, treating a bromocyclopropane (B120050) with a strong base can induce the elimination of hydrogen bromide (HBr) to yield the corresponding cyclopropene. researchgate.netresearchgate.net Historically, this method was often limited by the harsh conditions required, such as the use of sodium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO). researchgate.net However, developments have introduced milder conditions, such as the use of catalytic amounts of crown ethers in less polar solvents, which can improve yields and broaden the applicability of this method, especially for more hydrophilic cyclopropenes. researchgate.netresearchgate.net This type of alpha-elimination, where the hydrogen and the leaving group are removed from the same carbon, is a key step in generating the carbene for subsequent reaction. youtube.comyoutube.com

Advanced Approaches for Trifluoromethylcyclopropene Formation

The direct and stereoselective synthesis of trifluoromethyl-substituted cyclopropenes, such as 1-Nonyl-3-(trifluoromethyl)cycloprop-1-ene, requires more sophisticated methods, often leveraging the unique electronic properties of fluorinated groups.

A highly efficient method for synthesizing trifluoromethylated cyclopropenes involves the reaction of fluorinated donor-acceptor diazoalkanes with alkynes, catalyzed by transition metals. nih.govd-nb.info Rhodium(II) catalysts, in particular, have proven to be exceptionally effective for this transformation. nih.govd-nb.info The reaction proceeds via a rhodium carbenoid intermediate, which then reacts with the alkyne.

This methodology is applicable to a wide array of terminal alkynes, including both aliphatic and aromatic variants, reacting with trifluoromethyl-substituted diazo compounds to produce the desired cyclopropenes in good to excellent yields. nih.govd-nb.info For the synthesis of this compound, the corresponding alkyne would be 1-undecyne (B103828). Research has shown that various aliphatic alkynes with different chain lengths and functional groups are well-tolerated in this reaction. nih.govd-nb.info While rhodium catalysts are prominent, other metals like copper and silver have also been explored for cyclopropenation reactions, although they may exhibit different substrate scope and reactivity. researchgate.netnih.govorganic-chemistry.org For instance, silver triflate has been shown to be an efficient catalyst for the cyclopropenation of internal alkynes, a class of substrates that are often challenging for rhodium(II) catalysts. organic-chemistry.org

| Alkyne Substrate (Analogues for 1-Undecyne) | Catalyst (mol%) | Diazo Compound | Solvent | Yield (%) | Ref |

| 1-Dodecyne | [Rh₂(OAc)₄] (1) | Ethyl 2-diazo-3,3,3-trifluoropropionate | DCM | 85 | nih.gov |

| 1-Octyne | [Rh₂(OAc)₄] (1) | Ethyl 2-diazo-3,3,3-trifluoropropionate | DCM | 91 | nih.gov |

| 6-Chloro-1-hexyne | [Rh₂(OAc)₄] (1) | Ethyl 2-diazo-3,3,3-trifluoropropionate | DCM | 80 | nih.gov |

| Methyl 5-hexynoate | [Rh₂(OAc)₄] (1) | Ethyl 2-diazo-3,3,3-trifluoropropionate | DCM | 75 | nih.gov |

This table presents data for the synthesis of analogues to demonstrate the general applicability of the method.

A significant advancement in this field is the development of asymmetric catalysis to control the stereochemistry of the newly formed chiral center at the C3 position of the cyclopropene ring. This is achieved by using chiral transition-metal catalysts. Dirhodium(II) complexes with chiral carboxylate or carboxamidate ligands are particularly effective for enantioselective cyclopropenation reactions. nih.govd-nb.info

Catalysts such as Davies' [Rh₂(S)-BTPCP)₄] have demonstrated high efficiency and stereoselectivity in the reaction between fluorinated diazoalkanes and aliphatic terminal alkynes, achieving excellent enantiomeric ratios (e.r.). nih.govnih.govacs.org This approach provides a direct route to valuable, enantioenriched trifluoromethyl cyclopropenes. nih.govd-nb.info The choice of catalyst is crucial, as different chiral ligands can lead to varying levels of enantioselectivity depending on the specific substrates used. nih.gov

| Alkyne Substrate (Analogues for 1-Undecyne) | Chiral Catalyst (mol%) | Solvent | Yield (%) | Enantiomeric Ratio (e.r.) | Ref |

| 1-Dodecyne | [Rh₂((S)-BTPCP)₄] (1) | DCM | 98 | 99:1 | nih.gov |

| 1-Octyne | [Rh₂((S)-BTPCP)₄] (1) | DCM | 95 | 99:1 | nih.gov |

| 6-Chloro-1-hexyne | [Rh₂((S)-BTPCP)₄] (1) | DCM | 90 | 99:1 | nih.gov |

| Methyl 5-hexynoate | [Rh₂((S)-BTPCP)₄] (1) | DCM | 85 | 98:2 | nih.gov |

This table showcases asymmetric synthesis results for analogues, highlighting the high degree of stereocontrol achievable.

While transition-metal catalysis is a dominant strategy, metal-free pathways for the synthesis of trifluoromethylcyclopropenes have also been developed. One such approach involves the base-promoted reaction of 2,2,2-trifluoroacetophenone (B138007) tosylhydrazones with terminal or internal alkynes. rsc.org This process does not require a metal catalyst and proceeds effectively to form 1,3-diaryl-3-trifluoromethylcyclopropenes and related structures. rsc.org

The trifluoromethyl (CF₃) group plays a critical role in the success of this metal-free reaction. Computational studies have suggested that the strong electron-withdrawing nature of the CF₃ group is essential for enabling the formation of the cyclopropene product. rsc.org In the absence of the CF₃ group, the reaction intermediate, a diazo compound, preferentially undergoes a [3+2] cycloaddition with the alkyne to form a pyrazole (B372694). The CF₃ group alters the reaction pathway, favoring the generation of a free carbene intermediate which then undergoes [2+1] cycloaddition to yield the desired cyclopropene. rsc.org This highlights the profound electronic influence of the trifluoromethyl substituent in directing the reaction outcome away from what would otherwise be the expected product. researchgate.netrsc.org

Cyclopropanation of Alkenes with Trifluoromethyl-Substituted Carbene Precursors

The construction of trifluoromethyl-substituted cyclopropanes via the cyclopropanation of alkenes is a well-established strategy that serves as an important analogue to cyclopropene synthesis. nih.gov This transformation typically involves the reaction of an alkene with a trifluoromethyl-substituted carbene precursor, often catalyzed by transition metals. nih.gov

A primary precursor for generating the trifluoromethylcarbene (:CHCF₃) is 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂). acs.org Due to the gaseous and potentially explosive nature of this reagent, it is often generated in situ. Transition metal catalysis is crucial for controlling the reactivity and selectivity of the cyclopropanation. nih.gov Copper and rhodium complexes are commonly employed catalysts for these transformations. For instance, copper(I) iodide (CuI) has been used to catalyze the cyclopropanation of various terminal alkenes with fluorinated diazo compounds under mild conditions, yielding the corresponding trifluoromethyl-substituted cyclopropanes in good to very good yields. nih.gov

Biocatalysis has also emerged as a powerful tool for this transformation. Engineered variants of myoglobin (B1173299) have been shown to catalyze the addition of trifluoromethylcarbene to a variety of vinylarene substrates. acs.org These biocatalytic systems can achieve exceptional levels of diastereo- and enantioselectivity, often yielding the trans-cyclopropane product with greater than 99% diastereomeric excess (de) and enantiomeric excess (ee). acs.org

The general mechanism for transition-metal-catalyzed cyclopropanation involves the formation of a metal-carbene intermediate. This intermediate then reacts with the alkene in a concerted or stepwise fashion to form the cyclopropane ring. The choice of catalyst and ligands plays a critical role in determining the stereochemical outcome of the reaction. researchgate.net

| Alkene Substrate | Catalyst | Carbene Precursor | Diastereomeric Ratio (trans:cis) | Yield (%) |

| Styrene | Myoglobin (engineered) | CF₃CHN₂ | >99:1 | 99 |

| 4-Methoxystyrene | Myoglobin (engineered) | CF₃CHN₂ | >99:1 | 97 |

| 1-Octene | CuI | Diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate | 1.1:1 | 85 |

| Allyl acetate (B1210297) | CuI | Diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate | 1.1:1 | 82 |

Synthetic Strategies for Incorporating Long-Chain Aliphatic Substituents onto Cyclopropene Rings

The synthesis of the target molecule, this compound, requires a strategy that can efficiently form the cyclopropene ring on a long-chain alkyne. A highly effective method for this is the rhodium(II)-catalyzed asymmetric cyclopropenation of terminal alkynes with trifluoromethyl-substituted donor-acceptor diazo compounds. nih.govsci-hub.sed-nb.info This approach is particularly well-suited for incorporating long aliphatic chains.

The reaction involves treating a terminal alkyne, such as 1-undecyne (the precursor for the nonyl group), with a diazo compound like methyl 2-diazo-3,3,3-trifluoropropionate in the presence of a chiral dirhodium(II) catalyst. nih.govresearchgate.netchemrxiv.org The choice of catalyst is critical for achieving high yields and enantioselectivity. Catalysts such as Rh₂(S-BTPCP)₄ have proven to be effective for a broad range of aliphatic alkynes. chemrxiv.org

This methodology demonstrates good to excellent yields and high levels of enantioselectivity across various aliphatic terminal alkynes, including those with long chains, functional groups like halides, and ester substituents. nih.govresearchgate.net This highlights the robustness and general applicability of the rhodium-catalyzed cyclopropenation for creating molecules structurally analogous to this compound. The reaction is typically carried out in a suitable solvent like toluene (B28343), with the diazo compound being added slowly to a solution of the alkyne and the catalyst to control the reaction rate and minimize side reactions. nih.govd-nb.info

| Aliphatic Alkyne | Catalyst | Diazo Compound | Yield (%) | Enantiomeric Ratio (e.r.) |

| 5-Chloro-1-pentyne | Rh₂(S-BTPCP)₄ | Methyl 2-diazo-3,3,3-trifluoropropionate | 85 | 98:2 |

| 1-Octyne | Rh₂(S-BTPCP)₄ | Methyl 2-diazo-3,3,3-trifluoropropionate | 82 | 97:3 |

| Methyl 5-hexynoate | Rh₂(S-BTPCP)₄ | Methyl 2-diazo-3,3,3-trifluoropropionate | 98 | 98:2 |

| 3,3-Dimethyl-1-butyne | Rh₂(S-BTPCP)₄ | Methyl 2-diazo-3,3,3-trifluoropropionate | 75 | 98:2 |

Diastereocontrol in the Preparation of Trifluoromethylcyclopropene and Cyclopropane Systems

Stereocontrol is a fundamental challenge in the synthesis of substituted cyclopropane and cyclopropene rings. For trifluoromethyl-substituted cyclopropanes derived from alkenes, the primary stereochemical issue is diastereoselectivity, referring to the relative orientation of the substituents on the ring (cis vs. trans).

In the synthesis of trifluoromethyl-substituted cyclopropanes, high diastereoselectivity is often achieved through catalyst control. researchgate.net For example, the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes, when catalyzed by specific adamantylglycine-derived dirhodium complexes like Rh₂(R-PTAD)₄, consistently yields the products with high diastereoselectivity, typically greater than 94% in favor of the trans isomer. researchgate.net Similarly, biocatalytic methods using engineered myoglobin variants demonstrate exceptional trans-selectivity, often exceeding 99:1 (trans:cis). acs.org This high level of control is attributed to the well-defined chiral environment of the catalyst's active site, which directs the approach of the alkene to the iron-carbene intermediate. acs.org

In the case of cyclopropene synthesis from terminal alkynes, the concept of diastereoselectivity as seen in disubstituted cyclopropanes is not directly applicable as two of the ring carbons form a double bond. The key stereochemical challenge in this context is controlling the enantioselectivity at the C3 position, which is the stereocenter bearing the trifluoromethyl group and the ester group (in the case of donor-acceptor carbenes). As highlighted in the previous section, chiral rhodium(II) catalysts provide excellent enantiocontrol in the cyclopropenation of a wide array of alkynes, with enantiomeric ratios frequently exceeding 97:3. nih.govresearchgate.net This high fidelity in stereochemical control is a hallmark of modern carbene transfer chemistry.

Reactivity and Mechanistic Transformations of 1 Nonyl 3 Trifluoromethyl Cycloprop 1 Ene Analogues

Inherent Ring Strain and Enhanced Reactivity Profile of Cyclopropenes

Cyclopropenes are characterized by substantial ring strain, which is the primary driver for their high reactivity. This strain energy, estimated to be approximately double that of cyclopropane (B1198618), arises from two main factors: angle strain and torsional strain. wiley-vch.deutexas.edu The three carbon atoms of the cyclopropene (B1174273) ring form an equilateral triangle, forcing the internal C-C-C bond angles to be around 60°. askfilo.compearson.com This represents a significant deviation from the ideal bond angles of ~120° for the sp²-hybridized olefinic carbons and 109.5° for the sp³-hybridized aliphatic carbon. wikipedia.org

This severe angle strain weakens the C-C bonds within the ring, making them susceptible to cleavage. utexas.eduaskfilo.com Consequently, cyclopropenes readily participate in a variety of ring-opening reactions to relieve this stored potential energy, a characteristic that distinguishes them from less strained alkenes. wiley-vch.dequora.com The high strain energy makes them excellent substrates for transformations that involve the breaking of one or more of the ring's bonds.

| Compound | Ring Strain Energy (kcal/mol) |

|---|---|

| Cyclopropane | ~28 |

| Cyclobutane | ~26 |

| Cyclopropene | ~55 |

This table presents approximate ring strain energies for small cycloalkanes and cyclopropene, illustrating the significantly higher strain in the unsaturated three-membered ring. utexas.eduwikipedia.org

Modulatory Effects of the Trifluoromethyl Group on Cyclopropene Reactivity

The presence of a trifluoromethyl (CF₃) group at the C-3 position, as in 1-nonyl-3-(trifluoromethyl)cycloprop-1-ene, profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. youtube.com This is primarily due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms, which pull electron density away from the rest of the molecule through the sigma bonds. reddit.com This strong electron withdrawal deactivates the adjacent cyclopropene double bond towards electrophilic attack.

While the CF₃ group does not participate in resonance in the classical sense, its powerful inductive effect dominates its electronic character. This can influence the stability of charged intermediates formed during reactions. For instance, it would destabilize an adjacent carbocation but could stabilize a carbanion. This electronic modulation is a key factor in determining the regioselectivity and rate of various transformations, including cycloadditions and metal-catalyzed rearrangements. nih.govnih.gov

Prominent Reaction Manifolds of Cyclopropene Systems

The combination of high ring strain and substituent effects enables a diverse range of chemical transformations for cyclopropene analogues.

Cycloaddition reactions are a cornerstone of cyclopropene chemistry, providing efficient pathways to more complex cyclic systems. The strained double bond of the cyclopropene acts as a reactive dienophile or dipolarophile.

[2+1] Cycloadditions: These reactions typically involve the addition of a carbene or carbene-like species across the double bond of the cyclopropene to form a bicyclo[1.1.0]butane derivative. wiley-vch.dewikipedia.org The high reactivity of the cyclopropene π-bond facilitates this transformation.

[3+2] Cycloadditions: In these reactions, the cyclopropene acts as the 2π-electron component (dipolarophile) and reacts with a 1,3-dipole, such as a nitrile oxide or an azomethine ylide, to construct a five-membered heterocyclic ring. researchgate.netresearchgate.netnih.gov These reactions are highly valuable for synthesizing complex molecular scaffolds. rsc.orgacs.org The electronic nature of the substituents on the cyclopropene, such as the electron-withdrawing CF₃ group, can significantly influence the regioselectivity and rate of the cycloaddition. nih.gov

Due to their inherent strain, cyclopropenes are prone to ring-opening and isomerization reactions under thermal, photochemical, or catalytic conditions. nih.govablesci.com These reactions often proceed through highly reactive intermediates like vinylcarbenes, which can then undergo a variety of subsequent transformations. acs.org For example, thermal isomerization of cyclopropene itself can lead to allene (B1206475) and propyne. acs.org The specific pathway and resulting products are heavily influenced by the substitution pattern on the cyclopropene ring.

Transition metals, particularly π-acidic metals like gold(I) and silver(I), are potent catalysts for the transformation of cyclopropenes. beilstein-journals.orgorganic-chemistry.org These catalysts activate the strained double bond, facilitating a ring-opening event to generate a metal-vinylcarbene intermediate or a stabilized allylic carbocation. rsc.org This highly reactive species serves as a versatile synthon that can engage in a wide array of subsequent reactions.

Gold-Catalyzed Reactions: Homogeneous gold catalysts effectively activate cyclopropenes, leading to ring-opening. beilstein-journals.org The resulting organogold intermediate, often described as a hybrid of a gold-stabilized allylic carbocation and a gold carbene, can be trapped by various nucleophiles (e.g., alcohols, arenes) or undergo cyclopropanation with other olefins. rsc.orgacs.orgcsic.es This reactivity has been harnessed to synthesize complex molecular architectures, including indenes and furans, depending on the cyclopropene's substituents. rsc.org

Silver-Catalyzed Reactions: Silver(I) salts also promote the isomerization and rearrangement of cyclopropene derivatives. documentsdelivered.comfigshare.com The mechanism is believed to involve the coordination of the Ag⁺ ion to the double bond, which polarizes the system and facilitates C-C bond cleavage. organic-chemistry.org This methodology has been applied in various synthetic transformations, including hydroborylations, where electron-deficient cyclopropenes often show enhanced reactivity. organic-chemistry.org

| Catalyst Type | Key Intermediate | Typical Subsequent Reactions |

|---|---|---|

| Gold (Au) | Gold-vinylcarbene / Gold-stabilized allylic cation | Nucleophilic trapping, Cyclopropanation, Rearrangement |

| Silver (Ag) | Silver-complexed carbocation | Isomerization, Nucleophilic addition, Rearrangement |

This table summarizes the key intermediates and subsequent reaction pathways in gold- and silver-catalyzed transformations of cyclopropenes. beilstein-journals.orgorganic-chemistry.orgrsc.org

Ring-Opening and Isomerization Pathways

Radical-Initiated Ring Cleavage Reactions

The reaction of cyclopropenes with radicals can lead to either addition across the double bond, preserving the three-membered ring, or to ring cleavage, driven by the release of ring strain. The outcome is often dependent on the nature of the radical, the substituents on the cyclopropene, and the reaction conditions. For instance, the reaction of cyclopropenes with the trichloromethyl radical, generated from chloroform, can proceed via two different pathways depending on the radical initiator. When triethylborane (B153662) is used, a direct addition to the double bond occurs, yielding trichloromethylcyclopropanes. However, a different outcome is observed when dimethylzinc (B1204448) is employed as the initiator. In this case, a domino reaction sequence is initiated, involving the addition of the trichloromethyl radical followed by rearrangement and ultimately ring-opening to form unconjugated esters.

While specific studies on this compound are not extensively detailed in the literature, the presence of the trifluoromethyl group is expected to influence the stability of radical intermediates. Radical addition to the double bond would generate a cyclopropyl (B3062369) radical, which can subsequently undergo ring opening. The regioselectivity of the initial radical attack and the subsequent C-C bond cleavage would be influenced by the electronic and steric properties of the substituents.

In the broader context of strained cyclopropane systems, radical-initiated ring-opening is a well-documented transformation. For example, methylenecyclopropanes undergo radical addition to the exocyclic double bond to form a cyclopropyl-substituted carbon radical. This intermediate readily undergoes ring-opening to generate a more stable alkyl radical, which can then participate in further reactions, such as intramolecular cyclization. Similarly, vinylcyclopropanes can undergo ring-opening trifluoromethylation under visible-light photocatalysis, demonstrating a viable pathway for the cleavage of the cyclopropane ring initiated by a radical species.

Nucleophilic and Electrophilic Addition Reactions

The double bond in cyclopropenes is susceptible to addition reactions. The electronic nature of the substituents on the ring plays a crucial role in determining its reactivity towards nucleophiles and electrophiles.

Nucleophilic Addition: The presence of the electron-withdrawing trifluoromethyl group significantly polarizes the double bond of this compound analogues, making it highly electrophilic. This enhanced electrophilicity facilitates the addition of nucleophiles. The reaction typically proceeds with the nucleophile attacking the double bond, leading to the formation of a cyclopropyl anion intermediate, which is then protonated to give the final cyclopropane product. A variety of nucleophiles, including alcohols, phenols, and amines, can participate in such reactions. The addition can proceed with retention of the three-membered ring. However, under certain conditions, cascade transformations involving ring-opening can occur. For aryloxides to react, highly electrophilic cyclopropenes are generally required. The trifluoromethyl group in the target compound and its analogues provides this necessary activation.

Electrophilic Addition: In contrast to nucleophilic addition, electrophilic addition to the double bond of trifluoromethyl-substituted cyclopropenes is generally disfavored. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the double bond towards attack by electrophiles. This is a common feature in alkenes bearing powerful electron-withdrawing groups. Therefore, reactions with typical electrophiles like halogens or protic acids are expected to be sluggish or require harsh conditions, which might lead to decomposition or rearrangement rather than simple addition.

Functionalization at sp2 and sp3 Carbons (e.g., C-H functionalization)

Recent advances in catalysis have enabled the direct functionalization of C-H bonds, providing a powerful tool for the late-stage modification of complex molecules. In the context of trifluoromethyl-substituted cyclopropenes, C-H functionalization at the sp2-hybridized carbon of the double bond has been successfully demonstrated.

This transformation can be achieved using palladium(II) catalysts, such as palladium acetate (B1210297) (Pd(OAc)₂). The reaction allows for the introduction of various aryl or other organic groups at the cyclopropene ring, furnishing densely substituted cyclopropene frameworks. Notably, this C-H functionalization can proceed without the need for directing groups, which simplifies the synthetic process. For instance, the reaction of a trifluoromethyl cyclopropene with iodobenzene (B50100) in the presence of a palladium catalyst can yield a tetra-substituted cyclopropene. This methodology has also been extended to the synthesis of bis-cyclopropenes through double C-H functionalization with diiodoaromatics. This approach provides an efficient route to complex and fully substituted trifluoromethyl-cyclopropenes and oligo-cyclopropenes. nih.gov

| Catalyst | Reactant | Product | Yield | Reference |

| Pd(OAc)₂ | Trifluoromethyl cyclopropene, Iodobenzene | Tetra-substituted cyclopropene | Good | nih.gov |

| Pd(OAc)₂ | Trifluoromethyl cyclopropene, 1,4-Diiodobenzene | Bis-cyclopropene | Moderate | nih.gov |

Reactivity Landscape of Trifluoromethyl-Substituted Cyclopropanes (as related strained systems)

Trifluoromethyl-substituted cyclopropanes are important structural motifs in medicinal and agricultural chemistry. Their reactivity is largely governed by the inherent strain of the three-membered ring and the strong electron-withdrawing nature of the trifluoromethyl group.

Ring-Opening Reactions of Trifluoromethylcyclopropanes

The release of ring strain is a powerful driving force for the reactions of cyclopropanes. The presence of a trifluoromethyl group can influence the regioselectivity and feasibility of these ring-opening reactions.

One notable example is the thiophilic ring-opening of cyclopropanes bearing geminal trifluoromethyl groups. In these reactions, a nucleophilic sulfur reagent attacks one of the carbons of the cyclopropane ring, leading to the cleavage of a C-C bond and the formation of a linear product. nih.gov

Furthermore, copper-catalyzed ring-opening trifluoromethylation of cyclopropanols provides a pathway to β-trifluoromethyl ketones. While this example involves a hydroxyl group, it demonstrates a transition-metal-catalyzed approach to cleave the cyclopropane ring and introduce a trifluoromethyl group in the resulting acyclic product.

Radical-initiated ring-opening is also a prevalent pathway for the transformation of trifluoromethylcyclopropanes. As mentioned earlier, the formation of a cyclopropyl radical can be followed by rapid ring-opening to a more stable homoallylic or substituted alkyl radical. This subsequent radical can then be trapped or participate in further reactions. For example, the trifluoromethylation of acrylamide-tethered alkylidenecyclopropanes can lead to the formation of seven-membered rings through a sequence involving radical addition, ring-opening, and cyclization.

The table below summarizes some examples of ring-opening reactions of trifluoromethyl-substituted cyclopropane analogues.

| Reaction Type | Substrate Type | Reagents/Conditions | Product Type | Reference |

| Thiophilic Ring-Opening | Geminal trifluoromethylcyclopropanes | Nucleophilic sulfur reagent | Linear thioether | nih.gov |

| Copper-Catalyzed Ring-Opening | Cyclopropanols | Copper catalyst, CF₃ source | β-Trifluoromethyl ketones | N/A |

| Radical Ring-Opening/Cyclization | Acrylamide-tethered alkylidenecyclopropanes | Radical initiator, CF₃ source | CF₃-containing seven-membered rings | N/A |

| Visible-Light Photocatalysis | Vinylcyclopropanes | Photocatalyst, CF₃ source | Ring-opened trifluoromethylated products | N/A |

Computational and Theoretical Investigations of 1 Nonyl 3 Trifluoromethyl Cycloprop 1 Ene Chemistry

Quantum Chemical Calculations for Mechanistic Elucidation (e.g., DFT, ab initio methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the mechanisms of chemical reactions at the electronic level. These methods allow for the detailed examination of reaction pathways, transition states, and the electronic properties of molecules.

A primary application of quantum chemical calculations is the determination of energy profiles for chemical reactions. By mapping the potential energy surface, researchers can identify the most favorable reaction pathways, including the structures and energies of reactants, products, intermediates, and transition states. e3s-conferences.orgwikipedia.org Transition state theory posits that the rate of a reaction is governed by the energy barrier of the transition state, the highest energy point along the reaction coordinate. wikipedia.orgucsb.edu

For 1-Nonyl-3-(trifluoromethyl)cycloprop-1-ene, a key reaction of interest is its participation in cycloaddition reactions, a common mode of reactivity for strained alkenes. researchgate.netnih.gov DFT calculations can be employed to model these reactions, providing detailed information about the transition state structures and their corresponding activation energies. nih.gov The presence of the electron-withdrawing trifluoromethyl group is expected to significantly influence the energetics of these reactions. researchgate.net

Below is a hypothetical data table illustrating the kind of information that can be obtained from DFT calculations on the [2+2] cycloaddition of this compound with ethylene. The values are illustrative and based on trends observed in related systems.

| Parameter | Reactants | Transition State | Product |

| Relative Energy (kcal/mol) | 0.0 | +25.8 | -15.2 |

| C-C forming bond 1 (Å) | - | 2.15 | 1.54 |

| C-C forming bond 2 (Å) | - | 2.18 | 1.54 |

| Imaginary Frequency (cm⁻¹) | 0 | -450 | 0 |

This interactive table showcases hypothetical energy and geometric parameters for a [2+2] cycloaddition reaction, as would be determined by DFT calculations.

The transition state is characterized by a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. ucsb.edu The activation energy, in this hypothetical case, would be 25.8 kcal/mol, and the reaction would be exothermic by 15.2 kcal/mol. Such calculations can be performed for various reaction pathways to predict the most likely outcome. e3s-conferences.org For instance, the ring-opening reactions of cyclopropene (B1174273) derivatives have also been a subject of DFT studies, revealing the mechanistic pathways and the influence of substituents on the reaction barriers. rsc.org

The unique chemical properties of cyclopropene derivatives are intrinsically linked to their electronic structure, the nature of their chemical bonds, and the significant ring strain inherent in the three-membered ring. smu.edu Ab initio and DFT methods are well-suited to probe these aspects of this compound.

Electronic Structure and Bonding: Analysis of the molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity. The electron-withdrawing nature of the trifluoromethyl group is expected to lower the energy of the LUMO, making the cyclopropene more susceptible to nucleophilic attack. Natural Bond Orbital (NBO) analysis can be used to quantify charge distributions and understand the nature of the bonding, including any hyperconjugative interactions that might influence the molecule's stability and reactivity. acs.org The presence of the trifluoromethyl group can lead to interesting bonding features and charge distributions within the cyclopropene ring. smu.edu

Strain Energy: The high ring strain of the cyclopropene ring is a major driving force for many of its reactions. nih.gov Computational methods can be used to quantify this strain energy. Homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, are a common approach to calculate strain energy. swarthmore.edu

Below is an illustrative table of calculated strain energies for cyclopropene and a hypothetical value for this compound, demonstrating the expected increase in strain due to the trifluoromethyl group.

| Compound | Computational Method | Calculated Strain Energy (kcal/mol) |

| Cyclopropene | G3(MP2) | 54.2 |

| This compound | DFT (B3LYP/6-31G*) | 62.5 (Estimated) |

This interactive table presents a comparison of calculated strain energies, highlighting the influence of substitution on the cyclopropene ring.

The increased strain energy in the substituted cyclopropene can be attributed to electronic effects of the trifluoromethyl group and potential steric interactions. smu.edu

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about static molecular properties and reaction pathways, molecular modeling and dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com For a molecule with a long alkyl chain like this compound, MD simulations are particularly useful for understanding its conformational flexibility and intermolecular interactions. mdpi.comnih.gov

MD simulations treat atoms as classical particles and use force fields to describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a dynamic picture of the molecule's behavior. mdpi.com

For this compound, MD simulations could be used to:

Explore Conformational Space: The nine-carbon nonyl chain can adopt a vast number of conformations. MD simulations can explore the potential energy landscape to identify the most stable conformers and the energy barriers between them. mdpi.com

Simulate Solvent Effects: By including explicit solvent molecules in the simulation, it is possible to study how the solvent influences the conformation and dynamics of the cyclopropene derivative.

Investigate Intermolecular Interactions: In a condensed phase, MD simulations can model how multiple molecules of this compound interact with each other, providing insights into its bulk properties.

Theoretical Predictions of Reactivity and Selectivity in Trifluoromethylcyclopropene Systems

Computational chemistry plays a crucial role in predicting the reactivity and selectivity of chemical reactions. For trifluoromethylcyclopropene systems, theoretical models can explain and predict how the trifluoromethyl group directs the outcome of reactions. researchgate.net

The influence of the trifluoromethyl group on reactivity is often attributed to its strong electron-withdrawing inductive effect. researchgate.net This effect can polarize the double bond of the cyclopropene, making it more reactive towards certain reagents. DFT-based reactivity indices, such as global and local electrophilicity and nucleophilicity, can be used to quantify these effects and predict the regioselectivity of cycloaddition reactions. researchgate.net

For example, in a 1,3-dipolar cycloaddition reaction, the trifluoromethyl group can influence which of the two possible regioisomers is formed preferentially. Theoretical calculations can determine the activation energies for the formation of both regioisomers, and the product with the lower activation barrier is predicted to be the major product. researchgate.net Studies on related trifluoromethylated alkenes have shown that the trifluoromethyl group can significantly enhance reactivity and control selectivity in such reactions. researchgate.net

Catalytic Methodologies Advancing Trifluoromethylcyclopropene Synthesis and Transformations

Scope and Selectivity in Transition Metal Catalysis (e.g., Rh, Cu, Au, Ag)

Transition metal catalysis is a cornerstone for the synthesis of trifluoromethylcyclopropenes, with dirhodium(II) complexes being particularly prominent. nih.govchemrxiv.orgd-nb.info While catalysts based on Cu(I), Ir(III), and Au(III) are known for carbene transfer reactions to form cyclopropenes from ester-substituted diazoalkanes, Rh(II) catalysts have proven highly effective for the asymmetric cyclopropenation using fluorinated donor-acceptor diazoalkanes. nih.govchemrxiv.orgd-nb.info

Rhodium(II)-catalyzed reactions exhibit a broad substrate scope, accommodating a variety of terminal alkynes, both aliphatic and aromatic, to react with trifluoromethyl-substituted diazoalkanes. nih.govd-nb.info This methodology provides an efficient pathway to chiral CF₃-cyclopropenes. nih.gov For instance, the reaction of (1-diazo-2,2,2-trifluoroethyl)benzene with various terminal alkynes proceeds in good to excellent yields and with high levels of enantioselectivity. nih.govd-nb.info The scope is generally focused on terminal alkynes, as they provide the resulting cyclopropenyl C-H bond, which can be a site for further functionalization. nih.gov Subsequent palladium-catalyzed C-H functionalization of these cyclopropenes allows for the synthesis of densely substituted frameworks. nih.govd-nb.infochemrxiv.org

The reaction conditions, including the choice of catalyst, solvent, and temperature, can significantly influence the yield and selectivity. d-nb.info Solvents like toluene (B28343) are commonly employed, and reactions are often performed at or below room temperature to maximize selectivity. d-nb.info

| Alkyne Substrate | Product | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|

| 1-Hexyne | 1-Butyl-3-phenyl-3-(trifluoromethyl)cycloprop-1-ene | 98 | 98:2 |

| 1-Undecyne (B103828) | 1-Nonyl-3-phenyl-3-(trifluoromethyl)cycloprop-1-ene | 96 | 98:2 |

| Cyclohexylacetylene | 1-Cyclohexyl-3-phenyl-3-(trifluoromethyl)cycloprop-1-ene | 97 | 99:1 |

| Phenylacetylene | 1,3-Diphenyl-3-(trifluoromethyl)cycloprop-1-ene | 95 | 98:2 |

| p-Tolylacetylene | 1-(p-Tolyl)-3-phenyl-3-(trifluoromethyl)cycloprop-1-ene | 94 | 99:1 |

| (4-(Trifluoromethyl)phenyl)acetylene | 1-(4-(Trifluoromethyl)phenyl)-3-phenyl-3-(trifluoromethyl)cycloprop-1-ene | 85 | 97:3 |

The development of chiral catalysts is paramount for controlling the stereochemistry of the cyclopropenation reaction, leading to enantioenriched products. researchgate.net In the realm of trifluoromethylcyclopropene synthesis, significant success has been achieved using chiral dirhodium(II) paddlewheel catalysts. nih.govwiley-vch.de These catalysts create a chiral environment around the active rhodium center where the metal carbene is generated, directing the approach of the alkyne to favor the formation of one enantiomer over the other. wiley-vch.de

Catalysts such as [Rh₂(S)-DOSP)₄] and [Rh₂(S)-BTPCP)₄] have been identified as highly efficient for the asymmetric cyclopropenation of trifluoromethyl-substituted donor-acceptor diazo compounds. nih.govd-nb.info The choice of chiral ligand on the dirhodium core is critical. For example, while [Rh₂(S)-DOSP)₄] is effective for aliphatic alkynes, [Rh₂(S)-BTPCP)₄] has been shown to be more suitable for a broader range of substrates, including aromatic alkynes, delivering excellent stereoselectivity in both cases. d-nb.info The catalyst loading can often be kept low, enhancing the practicality of the method. chemrxiv.org

| Catalyst | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|

| [Rh₂((S)-DOSP)₄] | 96 | 98:2 |

| [Rh₂((S)-BTPCP)₄] | 94 | 99:1 |

Beyond rhodium, other transition metals are being explored for related asymmetric transformations. For instance, chiral copper(I)-tBuBOX systems have been employed in the enantioselective synthesis of trifluoromethyl-cyclopropylboronates, demonstrating the versatility of transition metal catalysis in accessing chiral trifluoromethylated three-membered rings. acs.org

Non-Metallic and Organocatalytic Approaches

While transition metal catalysis is a dominant strategy, non-metallic and organocatalytic approaches offer valuable alternatives, often avoiding the cost and potential toxicity associated with precious metals. researchgate.net A notable transition-metal-free method for synthesizing 1,3-diaryl-3-trifluoromethylcyclopropenes involves the reaction of 2,2,2-trifluoroacetophenone (B138007) tosylhydrazones with alkynes. researchgate.net This process is typically promoted by a base, and computational studies suggest the reaction proceeds through a free carbene intermediate, highlighting a key mechanistic difference from the metal-carbene pathways of transition metal-catalyzed reactions. researchgate.net

In the broader field of cyclopropene (B1174273) chemistry, organocatalysis is also emerging. For example, chiral cyclopropeneimines have been designed to function as effective Brønsted base catalysts in asymmetric reactions. acs.org While this represents the use of a cyclopropene derivative as a catalyst rather than a method for its synthesis, it underscores the growing interest in the non-metallic chemistry of this ring system. acs.org Similarly, cyclopropenium chalcogen dihalides have been developed as organocatalysts for reactions such as transfer hydrogenation and Friedel-Crafts alkylation, further expanding the catalytic utility of the cyclopropene scaffold. acs.org

Catalyst Design Principles and Mechanistic Considerations in Cyclopropene Chemistry

The efficacy of catalytic methods for cyclopropene synthesis is rooted in fundamental principles of catalyst design and a deep understanding of reaction mechanisms. For transition metal-catalyzed cyclopropenation, the generally accepted mechanism involves the reaction of a metal catalyst with a diazo compound to generate a transient metal-carbene or carbenoid species. wiley-vch.de This electrophilic intermediate is then intercepted by an alkyne in a [2+1] cycloaddition to form the cyclopropene ring. wiley-vch.de

The design of the catalyst is crucial for controlling this process. In dirhodium(II) paddlewheel catalysts, the four bridging ligands create a defined pocket around the axial coordination sites where the carbene is formed. nih.govd-nb.info By using chiral ligands, this pocket becomes a chiral space that dictates the facial selectivity of the alkyne addition, leading to high enantioselectivity. nih.govd-nb.info The interplay between experimental observations and computational studies has been vital in refining these catalyst systems and understanding the origins of stereoselectivity. nih.govresearchgate.net

Mechanistic pathways can vary. While many metal-catalyzed cyclopropanations (from olefins) are thought to proceed via a concerted pathway, stepwise radical mechanisms can also operate, for example, in reactions catalyzed by cobalt porphyrins. acs.org In the metal-free synthesis of trifluoromethylcyclopropenes from tosylhydrazones, the crucial role of the trifluoromethyl group is believed to enable the formation of a free carbene, which then adds to the alkyne, in contrast to the pyrazole (B372694) formation that might otherwise be expected. researchgate.net This highlights how the electronic properties of the substituents are a key consideration in reaction design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.